molecular formula C14H14FNO B14119860 [4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine

[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B14119860
M. Wt: 231.26 g/mol
InChI Key: LRGLMTXKOVGZMF-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenoxy)phenyl]-N,N-dimethylamine is an organic compound characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-fluorophenol with 4-bromophenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The resulting intermediate is then subjected to methylation using dimethyl sulfate or a similar methylating agent to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenoxy)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[4-(4-Fluorophenoxy)phenyl]-N,N-dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)phenylacetic acid
  • 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid

Uniqueness

Compared to similar compounds, [4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine exhibits unique properties due to the presence of the dimethylamine group. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

4-(4-fluorophenoxy)-N,N-dimethylaniline

InChI

InChI=1S/C14H14FNO/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3

InChI Key

LRGLMTXKOVGZMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

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